molecular formula C21H20N2O2 B6547144 N-(3-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946224-52-8

N-(3-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547144
CAS No.: 946224-52-8
M. Wt: 332.4 g/mol
InChI Key: BKYYAQWMWOHBEJ-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative. Its structure features a 1,6-dihydropyridine core substituted at position 1 with a 2-methylbenzyl group and at position 3 with a carboxamide linked to a 3-methylphenyl moiety.

The synthesis of such compounds typically involves coupling reactions using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in dimethylformamide (DMF), as described in for related analogs .

Properties

IUPAC Name

N-(3-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15-6-5-9-19(12-15)22-21(25)18-10-11-20(24)23(14-18)13-17-8-4-3-7-16(17)2/h3-12,14H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYYAQWMWOHBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity based on available research findings, focusing on antimicrobial properties, cytotoxicity, and structural characteristics.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridine derivatives, characterized by a six-membered ring containing nitrogen and various substituents. Its molecular formula is C17H18N2O2C_{17}H_{18}N_{2}O_{2}, and it features a carboxamide functional group that is pivotal for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar dihydropyridine derivatives. For instance, compounds with structural similarities have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Dihydropyridine Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Pathogen
7b0.220.25Staphylococcus aureus
5a0.300.35Escherichia coli
100.400.45Pseudomonas aeruginosa

Cytotoxicity and Selectivity

The cytotoxic profile of this compound has been evaluated in various studies. Notably, these compounds exhibited low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety profile for further development . The IC50 values for cytotoxicity were found to be greater than 60 μM, indicating non-cytotoxic behavior at therapeutic concentrations.

The mechanism underlying the biological activity of this compound may involve inhibition of key enzymes or pathways associated with microbial growth and proliferation. For example, related compounds have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Study on Antimicrobial Efficacy

In a comparative study, several derivatives of dihydropyridine were synthesized and tested against clinical isolates of bacteria. The study demonstrated that compounds structurally similar to this compound exhibited enhanced antimicrobial activity compared to standard antibiotics like ciprofloxacin .

Structural Analysis

Crystallographic studies have provided insights into the molecular arrangement and interactions within the crystal lattice of related compounds, revealing significant hydrogen bonding that may contribute to their stability and biological activity . The twisted conformation observed in these structures suggests a unique spatial arrangement that could influence binding interactions with biological targets.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogs lie in the substituents on the benzyl group (position 1 of the dihydropyridine ring) and the aryl group attached to the carboxamide (position 3). Below is a comparative analysis:

Compound Name Benzyl Substituent Carboxamide Substituent Molecular Formula Molecular Weight Key Features
Target Compound: N-(3-Methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide 2-Methylphenylmethyl 3-Methylphenyl C₂₁H₂₁N₂O₂* ~333.4* Steric hindrance from 2-methyl group
BG16148 () 2-Chlorophenylmethyl 3-Methylphenyl C₂₀H₁₇ClN₂O₂ 352.81 Electronegative Cl enhances stability
G843-0223 () 4-Fluorophenylmethyl 5-Chloro-2-methylphenyl C₂₀H₁₆ClFN₂O₂ 370.81 Halogenated; increased lipophilicity
G843-0562 () 3-Methylphenylmethyl 4-Methoxyphenyl C₂₁H₂₀N₂O₃ 348.4 Methoxy improves solubility
1-[(3-Methylphenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide () 3-Methylphenylmethyl 4-Isopropylphenyl C₂₄H₂₅N₂O₂ ~373.5* Bulky isopropyl group affects binding

Functional Implications

  • Steric Effects : The target compound’s 2-methylbenzyl group introduces steric hindrance compared to analogs with substituents at the 3- or 4-positions (e.g., G843-0562). This may reduce binding affinity to targets requiring deeper active-site penetration .
  • Electronic Effects : Halogenated analogs (e.g., BG16148 with Cl, G843-0223 with Cl/F) exhibit enhanced metabolic stability and target interaction due to electronegativity .
  • Solubility : Methoxy-substituted derivatives (e.g., G843-0562) likely have improved aqueous solubility compared to methyl or halogenated variants .

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